Decyl isononyl dimethyl ammonium chloride

Overview

Description

Decyl isononyl dimethyl ammonium chloride is a quaternary ammonium compound known for its surfactant and antimicrobial properties. It is commonly used in various industrial and household applications, including disinfectants, fabric softeners, and personal care products. The compound is characterized by its ability to disrupt microbial cell membranes, making it effective against a broad spectrum of bacteria and fungi.

Preparation Methods

Synthetic Routes and Reaction Conditions

Decyl isononyl dimethyl ammonium chloride is typically synthesized through a quaternization reaction. The process involves the reaction of decylamine and isononyl chloride with dimethylamine. The reaction is carried out in an alcohol solvent, such as methanol or ethanol, under reflux conditions. The mixture is heated to a temperature range of 75 to 95 degrees Celsius and maintained at this temperature for several hours to ensure complete reaction. A catalyst, such as sodium hydroxide or potassium hydroxide, is often added to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reactants are mixed in large reactors equipped with heating and stirring mechanisms. The reaction conditions are carefully controlled to optimize yield and purity. After the reaction is complete, the product is purified through distillation or crystallization to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Decyl isononyl dimethyl ammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or halide ions. The reaction conditions often include aqueous or alcoholic solvents and moderate temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used. These reactions are usually carried out in acidic or neutral conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed. These reactions are conducted in anhydrous solvents under inert atmospheres.

Major Products Formed

Substitution Reactions: The major products are often the corresponding substituted ammonium compounds.

Oxidation Reactions: These reactions can lead to the formation of aldehydes, ketones, or carboxylic acids, depending on the specific conditions.

Reduction Reactions: The primary products are typically the reduced forms of the starting material, such as amines or alcohols.

Scientific Research Applications

Chemistry

DIDAC serves as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases. This property is crucial in reactions where reactants are in immiscible phases, enhancing reaction rates and yields.

Microbiology and Cell Culture

In microbiology, DIDAC is employed to maintain sterile conditions in cell cultures due to its antimicrobial properties. It effectively inhibits a broad spectrum of bacteria and fungi, making it invaluable in laboratory settings.

Medical Applications

DIDAC is being investigated for use in antimicrobial coatings on medical devices and surfaces. These coatings aim to prevent hospital-acquired infections by reducing microbial colonization on surfaces that come into contact with patients.

Industrial Uses

The compound is widely utilized in the formulation of:

- Disinfectants : Effective against various pathogens, making it suitable for both household and industrial disinfectants.

- Detergents : Its surfactant properties enhance cleaning efficiency.

- Fabric Softeners : Provides softness while maintaining antimicrobial activity.

Environmental Applications

DIDAC is registered for use as a biocide in:

- Water Treatment : Effective in controlling algae and slime in industrial water systems, including cooling towers and pulp/paper mills.

- Antifouling Coatings : Prevents biofouling on submerged surfaces, ensuring operational efficiency in marine environments.

Case Study 1: Antimicrobial Efficacy

A study conducted on the effectiveness of DIDAC against various bacterial strains, including Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa, demonstrated significant reductions in bacterial counts when treated with DIDAC solutions. The results indicated a synergistic effect when combined with other quaternary ammonium compounds, enhancing overall antimicrobial activity .

Case Study 2: Application in Water Treatment

In an industrial setting, DIDAC was applied as a slimicide in a pulp mill to control algae growth. The implementation resulted in a marked decrease in slime formation, leading to improved operational efficiency and reduced maintenance costs .

Mechanism of Action

The primary mechanism of action of decyl isononyl dimethyl ammonium chloride involves the disruption of microbial cell membranes. The positively charged quaternary ammonium group interacts with the negatively charged components of the cell membrane, leading to increased permeability and leakage of intracellular contents. This results in cell lysis and death. The compound also interferes with the function of membrane-bound enzymes and proteins, further contributing to its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

- Didecyldimethylammonium chloride

- Benzalkonium chloride

- Cetylpyridinium chloride

Uniqueness

Decyl isononyl dimethyl ammonium chloride is unique due to its specific alkyl chain structure, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its surfactant and antimicrobial efficacy compared to other quaternary ammonium compounds. Additionally, its lower toxicity profile makes it suitable for use in a wider range of applications, including personal care products and medical devices.

Biological Activity

Decyl isononyl dimethyl ammonium chloride (DIDAC) is a quaternary ammonium compound recognized for its surfactant and antimicrobial properties. Its chemical structure, characterized by a long hydrophobic alkyl chain, enables it to disrupt microbial cell membranes, which is central to its biological activity. This article explores the biological activity of DIDAC through various studies, focusing on its antimicrobial efficacy, mechanisms of action, and applications in different fields.

- Chemical Formula : CHClN

- CAS Number : 138698-36-9

- Molecular Weight : 364.08 g/mol

The primary mechanism by which DIDAC exerts its antimicrobial effects involves:

- Disruption of Cell Membranes : The positively charged quaternary ammonium group interacts with negatively charged components of microbial cell membranes, leading to increased permeability and leakage of intracellular contents, ultimately resulting in cell lysis and death .

- Inhibition of Membrane-bound Enzymes : DIDAC interferes with the function of membrane-bound enzymes and proteins, contributing further to its antimicrobial effects .

Antimicrobial Efficacy

DIDAC has demonstrated significant activity against a broad spectrum of microorganisms. Below is a summary of its efficacy based on various studies:

| Microorganism Type | Minimum Inhibitory Concentration (MIC) | Time for Efficacy |

|---|---|---|

| Bacteria (e.g., E. coli) | 1% (1 min exposure) | 1 minute |

| Yeasts (e.g., Candida spp.) | 0.0076% (15 min exposure) | 15 minutes |

| Mycobacteria | Variable MIC values | Not specified |

DIDAC is primarily bactericidal at concentrations around 1% and exhibits yeasticidal properties at much lower concentrations, indicating its potential for use in disinfectants and antimicrobial coatings .

Case Studies

- Antimicrobial Coatings : Research has shown that DIDAC can be used effectively in antimicrobial coatings for medical devices, helping prevent hospital-acquired infections. In one study, surfaces coated with DIDAC significantly reduced bacterial colonization compared to untreated surfaces .

- Cell Culture Applications : In microbiological studies, DIDAC was employed to maintain sterile conditions in cell cultures. Its ability to disrupt microbial growth has made it a valuable tool in laboratory settings .

- Industrial Applications : As a surfactant, DIDAC is utilized in various industrial formulations including disinfectants and fabric softeners. Its unique properties allow for effective cleaning while maintaining lower toxicity levels compared to other quaternary ammonium compounds .

Safety and Toxicity

While DIDAC is effective as an antimicrobial agent, safety assessments are crucial for its application in consumer products. Studies indicate that DIDAC has a lower toxicity profile compared to similar compounds like benzalkonium chloride and dodecyl dimethyl ammonium chloride, making it suitable for personal care products .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of DIDAC in research settings?

Methodology:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm alkyl chain lengths and quaternary ammonium structure.

- High-Performance Liquid Chromatography (HPLC): Quantify purity using reverse-phase HPLC with a C18 column and UV detection at 210 nm.

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or LC-MS to verify molecular weight (e.g., CAS 68424-95-3 has a formula of , MW 341.5) .

- Elemental Analysis: Validate chlorine content via combustion analysis.

Q. How can researchers determine the minimum inhibitory concentration (MIC) of DIDAC against bacterial pathogens?

Methodology:

- Broth Microdilution (CLSI Guidelines): Prepare DIDAC in doubling dilutions (e.g., 0.02–100 µg/mL) in Mueller-Hinton broth. Inoculate with standardized bacterial suspensions (e.g., Staphylococcus aureus ATCC 25923). MIC is the lowest concentration inhibiting visible growth after 18–24 hours .

- Time-Kill Assays: Assess bactericidal activity by quantifying colony-forming units (CFUs) over 24 hours at sub-MIC and MIC levels.

Q. What standardized protocols exist for evaluating DIDAC’s efficacy in surface disinfection formulations?

Methodology:

- ASTM E1052-20: Carrier test to assess log reduction on hard surfaces (e.g., stainless steel) contaminated with Escherichia coli or Pseudomonas aeruginosa.

- EN 14476: Virucidal activity testing with organic load (3 g/L bovine serum albumin) to simulate real-world conditions .

- Formulation Example: DIDAC is often combined with other quaternary ammonium compounds (e.g., didecyl dimethyl ammonium chloride) at 0.015–0.025% in EPA-registered disinfectants .

Advanced Research Questions

Q. How can researchers investigate microbial resistance mechanisms to DIDAC in long-term exposure studies?

Methodology:

- Serial Passage Assays: Expose bacteria (e.g., Klebsiella pneumoniae) to sub-inhibitory DIDAC concentrations for 30+ generations. Monitor MIC shifts and genomic changes via whole-genome sequencing .

- Efflux Pump Inhibition: Use phenylalanine-arginine β-naphthylamide (PAβN) to determine if resistance is mediated by efflux systems.

Q. What experimental approaches quantify DIDAC’s synergistic effects with other disinfectants?

Methodology:

- Checkerboard Assay: Combine DIDAC with hydrogen peroxide or ethanol in 2D dilution matrices. Calculate fractional inhibitory concentration (FIC) indices. Synergy is defined as FIC ≤ 0.5 .

- Isobolograms: Graphically analyze interactions between DIDAC and alkyl benzyl ammonium chlorides (e.g., C12–C16 chains) .

Q. How do researchers assess the environmental persistence and degradation pathways of DIDAC in aquatic systems?

Methodology:

- OECD 301F: Aerobic biodegradation test in activated sludge. Monitor DIDAC via LC-MS/MS to quantify parent compound and metabolites (e.g., dealkylated intermediates) .

- Ecotoxicology: Acute toxicity testing with Daphnia magna (48-hour EC50) and algal growth inhibition (72-hour IC50) .

Q. Data Contradiction and Standardization

Q. How should discrepancies in DIDAC’s reported efficacy across studies be addressed?

Methodology:

- Variable Control: Standardize organic load (e.g., 5% fetal bovine serum), contact time (e.g., 5 minutes), and neutralization methods (e.g., lecithin-polysorbate broth) .

- Meta-Analysis: Compare datasets using ANOVA to identify confounding factors (e.g., pH, temperature). For example, DIDAC’s efficacy drops significantly at pH > 9 due to hydrolysis .

Q. Application-Specific Research

Q. What methodologies quantify DIDAC’s efficacy against bacterial biofilms?

Methodology:

- Microtiter Plate Assay: Grow biofilms (e.g., Staphylococcus epidermidis) in 96-well plates. Treat with DIDAC (0.1–10× MIC) and stain with crystal violet. Measure OD570 nm for biomass quantification.

- Confocal Microscopy: Use LIVE/DEAD staining (Syto9/propidium iodide) to visualize biofilm penetration and cell membrane disruption .

Q. How is DIDAC’s compatibility with industrial materials (e.g., polymers) evaluated?

Methodology:

Properties

IUPAC Name |

decyl-dimethyl-(7-methyloctyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H46N.ClH/c1-6-7-8-9-10-11-13-16-19-22(4,5)20-17-14-12-15-18-21(2)3;/h21H,6-20H2,1-5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDMSMMXVFSHFP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

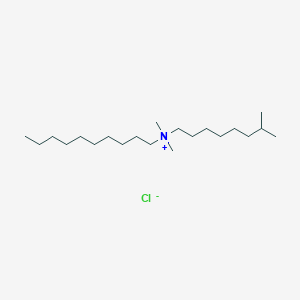

Canonical SMILES |

CCCCCCCCCC[N+](C)(C)CCCCCCC(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H46ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138698-36-9 | |

| Record name | Decylisononyldimethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138698369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Decanaminium, N-isononyl-N,N-dimethyl-, chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPRYLISONONYLDIMETHYLAMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SDI4U20V1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.